molecular formula C10H13ClO2S B8797472 3-Benzylsulfonylpropyl chloride CAS No. 90875-94-8

3-Benzylsulfonylpropyl chloride

Cat. No. B8797472
CAS RN: 90875-94-8
M. Wt: 232.73 g/mol
InChI Key: JTUKZELJXQSUNH-UHFFFAOYSA-N
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Patent
US05864039

Procedure details

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide dihydrochloride (8.00 g) as a starting compound, 3-benzylsulfonylpropyl chloride (6.03 g) and potassium carbonate (13.4 g) were reacted and purified in the same manner as in Example 199 to give 4.40 g of 4-amino-5-chloro-2-methoxy-N-((1-(3-benzylsulfonylpropyl)piperidin-4-yl)methyl)-benzamide, m.p. 166°-168° C.
Name
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide dihydrochloride
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[C:19]([Cl:20])=[CH:18][C:7]([C:8]([NH:10][CH2:11][CH:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[O:9])=[C:6]([O:21][CH3:22])[CH:5]=1.[CH2:23]([S:30]([CH2:33][CH2:34][CH2:35]Cl)(=[O:32])=[O:31])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C(=O)([O-])[O-].[K+].[K+]>>[NH2:3][C:4]1[C:19]([Cl:20])=[CH:18][C:7]([C:8]([NH:10][CH2:11][CH:12]2[CH2:13][CH2:14][N:15]([CH2:35][CH2:34][CH2:33][S:30]([CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)(=[O:31])=[O:32])[CH2:16][CH2:17]2)=[O:9])=[C:6]([O:21][CH3:22])[CH:5]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide dihydrochloride
Quantity
8 g
Type
reactant
Smiles
Cl.Cl.NC1=CC(=C(C(=O)NCC2CCNCC2)C=C1Cl)OC
Name
Quantity
6.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S(=O)(=O)CCCCl
Name
Quantity
13.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified in the same manner as in Example 199

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NCC2CCN(CC2)CCCS(=O)(=O)CC2=CC=CC=C2)C=C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.